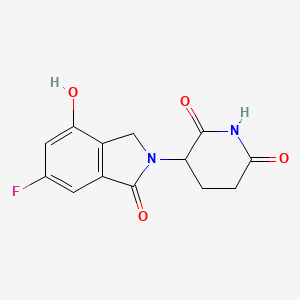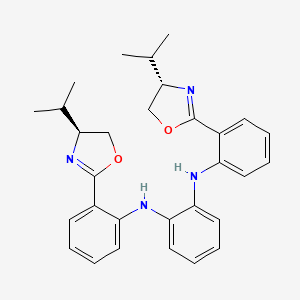![molecular formula C14H21ClN2 B14777996 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenylbutenyl group attached to the piperazine ring, making it a unique and valuable molecule in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride typically involves the reaction of piperazine with 4-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the phenylbutenyl group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Comparación Con Compuestos Similares
Piperazine: The parent compound, widely used in medicinal chemistry.
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Phenylethyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is unique due to the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H21ClN2 |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
1-(4-phenylbut-3-enyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H |
Clave InChI |
RCBTXJVJVXPUSG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)






![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)




